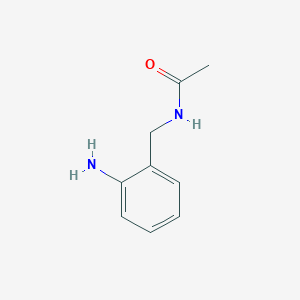

n-(2-Aminobenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

n-(2-Aminobenzyl)acetamide: is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, where the acetamide group is substituted with a 2-aminobenzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Aminobenzyl)acetamide typically involves the reaction of 2-aminobenzylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:

[ \text{2-Aminobenzylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: n-(2-Aminobenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated benzyl derivatives.

Aplicaciones Científicas De Investigación

N-(2-Aminophenyl)acetamide, also known as 2-Aminoacetanilide, is a chemical compound with diverse applications, primarily in the pharmaceutical and dye industries . It serves as a crucial synthetic intermediate in heterocyclic and aromatic synthesis .

Chemical Properties

2-Aminoacetanilide is an amino derivative of acetanilide and an ortho-isomer of aminoacetanilide .

Synthesis

2-Aminoacetanilide can be synthesized by catalytic hydrogenation of 2-nitroacetanilide using 10% Pd/C .

Applications

1. Pharmaceutical Industry

- Histone Deacetylase (HDAC) Inhibitors: N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], a derivative of 2-Aminoacetanilide, is an antitumor cytostatic agent. It acts as an HDAC inhibitor, causing histone hyperacetylation in living cells .

- Synthesis of 2-Methylbenzimidazole: 2-Aminoacetanilide is a starting material for the synthesis of 2-methylbenzimidazole .

- CFTR Inhibitors: It is also used in the synthesis of N-(2-(1,3-Dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidin-6(2H)-yl)phenyl)-5-methylfuran-2-carboxamide, a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor .

2. Dye and Pigment Industry

- Azobenzothiazole Dyes: 2-Aminoacetanilide is utilized as a precursor in the production of azobenzothiazole dyes, such as N-[2-(6-nitrobenzothiazol-2-ylazo)phenyl]acetamide and N-[2-(benzothiazol-2-ylazo)phenyl]acetamide .

3. Organic Synthesis

- Palladium-Catalyzed Ortho-Arylation: N-(2-Aminophenyl)acetamide is employed as a directing group in palladium-catalyzed, selective, monoarylation of ortho-C-H bonds of benzamides with aryl/heteroaryl iodides . This method facilitates the synthesis of biaryl amide derivatives and can be further transformed into bioactive natural products like urolithin B, urolithin M6, and urolithin M7 .

- Synthesis of N-(2-[N’-phenyl-N’-acetamidomethyl])benzanilide Derivatives: Used in the synthesis of N-(2-[N’-phenyl-N’-acetamidomethyl])benzanilide derivatives, which are being explored as potential trypanocidal agents .

Mecanismo De Acción

The mechanism of action of n-(2-Aminobenzyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can participate in hydrophobic interactions, further modulating the activity of the compound.

Comparación Con Compuestos Similares

n-(2-Aminophenyl)acetamide: Similar structure but with different substitution pattern.

n-(2-Aminoethyl)acetamide: Contains an ethyl group instead of a benzyl group.

Uniqueness: n-(2-Aminobenzyl)acetamide is unique due to the presence of both an amino group and a benzyl group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry.

Actividad Biológica

N-(2-Aminobenzyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound, including its antimicrobial, anticonvulsant, and enzyme inhibition properties, supported by various research findings and case studies.

1. Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal strains.

- Antibacterial Studies : A series of substituted acetamide derivatives were synthesized and tested for antibacterial activity. Notably, compounds such as 2b and 2i demonstrated significant antibacterial effects against E. coli, S. typhi, S. aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like levofloxacin .

- Fungal Activity : In another study, the biological activity of synthesized compounds was evaluated against five fungal species, revealing that certain derivatives exhibited potent antifungal properties .

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|---|

| 2b | E. coli | < 25 | Better than levofloxacin |

| 2i | S. aureus | < 50 | Comparable to levofloxacin |

| 2b | Bacillus subtilis | < 10 | Superior to levofloxacin |

2. Anticonvulsant Activity

Research has indicated that this compound derivatives may possess anticonvulsant properties.

- Mechanism of Action : Studies have shown that certain derivatives provide protection against maximal electroshock (MES)-induced seizures in animal models. For instance, modifications of the acetamido group have been shown to influence anticonvulsant efficacy; compounds retaining this moiety exhibited significant protective effects compared to those lacking it .

- Case Study : In a comparative study, derivatives with hydroxy substitutions provided full protection against seizures at doses comparable to established anticonvulsants like phenobarbital .

3. Enzyme Inhibition

This compound has also been investigated for its ability to inhibit key enzymes involved in neurotransmission.

- Cholinesterase Inhibition : A series of acetamide derivatives were synthesized and evaluated for their ability to inhibit butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. The findings suggested that specific structural modifications could enhance selectivity and potency against BChE, highlighting the therapeutic potential of these compounds in neurodegenerative disorders .

4. Summary of Findings

The biological activities associated with this compound indicate a promising avenue for further research in medicinal chemistry:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticonvulsant : Significant protection against seizures; structure-dependent efficacy.

- Enzyme Inhibition : Potential for treating neurological disorders through selective inhibition of cholinesterases.

Propiedades

Fórmula molecular |

C9H12N2O |

|---|---|

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

N-[(2-aminophenyl)methyl]acetamide |

InChI |

InChI=1S/C9H12N2O/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6,10H2,1H3,(H,11,12) |

Clave InChI |

OOCATJSPXLMKQT-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NCC1=CC=CC=C1N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.